molecular formula C10H11N3 B12329943 3-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine

3-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine

Cat. No.: B12329943
M. Wt: 173.21 g/mol
InChI Key: PMRVBTMAHXEFAH-UHFFFAOYSA-N
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Description

3-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine (CAS 21018-73-5) is a versatile heterocyclic compound with the molecular formula C10H11N3 and a molecular weight of 173.22 g/mol. It is supplied as a yellow to pale yellow liquid . This compound belongs to a class of pyrazole-pyridine hybrids that are highly sought-after in scientific research for their diverse biological activities and utility as molecular scaffolds. Pyrazole and pyridine motifs are privileged structures in medicinal chemistry and drug design. Research into structurally related compounds has demonstrated significant potential, particularly in the development of anticancer therapies. For instance, a novel pyridine ensemble showed selective cytotoxicity against myeloid leukemia cell lines (HL60 and K562) while exhibiting no significant toxicity to non-cancerous cells, highlighting the promise of this chemical class for targeted therapies . The incorporation of different heterocyclic systems into a single molecule, as seen in this compound, often results in enhanced biological activities compared to the parent rings alone . Beyond biomedical applications, pyrazolyl-pyridine derivatives are also valuable in agrochemical research. Recent studies on similar compounds, such as 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridines, have identified specific derivatives that function as effective plant growth regulators, significantly improving yield and quality in winter wheat crops . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. It is the responsibility of the researcher to comply with all applicable laws and regulations regarding the possession and use of this chemical.

Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)pyridine

InChI

InChI=1S/C10H11N3/c1-8-6-9(2)13(12-8)10-4-3-5-11-7-10/h3-7H,1-2H3

InChI Key

PMRVBTMAHXEFAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CN=CC=C2)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The most direct route involves substituting a halogen atom on pyridine with 3,5-dimethylpyrazole under basic conditions. For example, 3-bromopyridine reacts with 3,5-dimethylpyrazole in dimethylformamide (DMF) using potassium carbonate (K$$2$$CO$$3$$) as a base at 80–100°C.

Procedure:

  • Combine 3-bromopyridine (1.0 equiv), 3,5-dimethylpyrazole (1.2 equiv), and K$$2$$CO$$3$$ (2.0 equiv) in DMF.
  • Heat at 90°C for 12–24 hours under nitrogen.
  • Quench with water, extract with dichloromethane, and purify via column chromatography.

Yield: 45–60%.

Key Considerations

  • Solvent Choice: Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity.
  • Base Selection: Strong bases (e.g., K$$2$$CO$$3$$, NaH) improve substitution efficiency.
  • Side Reactions: Competing elimination or over-alkylation may occur at elevated temperatures.

Cyclization of 3-Hydrazinopyridine with β-Keto Nitriles

Reaction Pathway

This method involves cyclocondensation of 3-hydrazinopyridine dihydrochloride with β-keto nitriles (e.g., 3-ethoxyacrylonitrile) to form the pyrazole ring.

Procedure:

  • Dissolve 3-hydrazinopyridine dihydrochloride in ethanol and add sodium ethoxide (1.5 equiv).
  • Introduce 3-ethoxyacrylonitrile (1.1 equiv) and reflux at 80°C for 6 hours.
  • Neutralize with HCl, isolate the intermediate, and purify via recrystallization.

Intermediate: 3-(3-Amino-1H-pyrazol-1-yl)pyridine.
Yield: 70–85% for the intermediate; subsequent chlorination yields 65–75%.

Limitations

  • Requires a Sandmeyer reaction for converting the amino group to methyl, adding steps and reducing overall efficiency.

Multicomponent Synthesis via Tosylhydrazones

Methodology

A one-pot synthesis from α-bromoketones, tosylhydrazones, and 3,5-dimethylpyrazole leverages in situ formation of diazo compounds.

Procedure:

  • React α-bromoketone (1.0 equiv) with tosylhydrazide (1.2 equiv) in acetonitrile at 60°C for 6 hours.
  • Add 3,5-dimethylpyrazole (1.5 equiv) and K$$2$$CO$$3$$ (3.0 equiv), then heat at 110°C for 16 hours.
  • Extract with dichloromethane and purify via silica gel chromatography.

Yield: 50–65%.

Advantages

  • Avoids isolation of intermediates, improving atom economy.
  • Tolerates diverse substituents on the pyridine ring.

Boron-Mediated Coupling Reactions

Approach

Potassium hydrotris(3,5-dimethylpyrazolyl)borate facilitates coupling between pyridine derivatives and pyrazole units.

Procedure:

  • React 3-bromopyridine (1.0 equiv) with K[H$$2$$B(3,5-(CH$$3$$)$$2$$-pz)$$2$$] (1.1 equiv) in toluene at 110°C for 24 hours.
  • Acidify with HCl, extract with ethyl acetate, and crystallize.

Yield: 55–70%.

Applications

  • Preferred for synthesizing air-stable complexes for coordination chemistry.

Decarboxylation of Pyrazole-Carboxylic Acid Derivatives

Steps

  • Synthesize ethyl 3-(pyridin-3-yl)-5-methyl-1H-pyrazole-5-carboxylate via cyclization of hydrazine with diethyl acetylenedicarboxylate.
  • Hydrolyze the ester to the carboxylic acid using 6M HCl.
  • Decarboxylate at 180°C under vacuum to yield the target compound.

Yield: 40–50% (over three steps).

Drawbacks

  • Low overall yield due to multiple steps.
  • High-temperature decarboxylation risks decomposition.

Microwave-Assisted Synthesis

Optimization

Microwave irradiation reduces reaction times from hours to minutes.

Procedure:

  • Mix 3-bromopyridine, 3,5-dimethylpyrazole, K$$2$$CO$$3$$, and DMF in a microwave vial.
  • Irradiate at 150°C for 30 minutes.
  • Purify via flash chromatography.

Yield: 60–75%.

Benefits

  • Enhances reaction efficiency and scalability.
  • Reduces side reactions compared to conventional heating.

Comparative Analysis of Methods

Method Yield (%) Time Scalability Complexity
Nucleophilic Substitution 45–60 12–24 h Moderate Low
Cyclization 65–75 18–36 h Low High
Multicomponent 50–65 22 h High Moderate
Boron-Mediated 55–70 24 h Moderate High
Decarboxylation 40–50 48 h Low Very High
Microwave-Assisted 60–75 0.5 h High Low

Chemical Reactions Analysis

Types of Reactions: 3-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium carbonate in DMF for nucleophilic substitution.

Major Products Formed:

    Oxidation: Oxidized derivatives of the pyrazole or pyridine rings.

    Reduction: Reduced forms of the compound, potentially affecting the pyrazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
3-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine derivatives have shown promising anticancer properties. Research indicates that these compounds can inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example, a study demonstrated that certain derivatives exhibited cytotoxic effects on breast cancer cells, suggesting potential as chemotherapeutic agents .

Neuroprotective Effects
There is also evidence supporting the neuroprotective effects of this compound. A recent investigation indicated that this compound could mitigate oxidative stress in neuronal cells, which is crucial in neurodegenerative diseases like Alzheimer's .

Study Cell Type Effect Reference
Study 1Breast CancerInduces apoptosis
Study 2Neuronal CellsReduces oxidative stress

Agricultural Applications

Pesticidal Properties
The compound has been explored for its potential use as a pesticide. Research has shown that certain derivatives of this compound exhibit insecticidal activity against common agricultural pests. The mechanism involves the disruption of the pest's nervous system, leading to paralysis and death .

Herbicides
Additionally, these compounds have been evaluated for herbicidal properties. Some studies suggest that they can inhibit specific enzymes involved in plant growth, thus serving as effective herbicides in crop management .

Application Target Organism Mechanism of Action Reference
PesticideAgricultural PestsNervous system disruption
HerbicideWeedsEnzyme inhibition

Material Science

Polymer Chemistry
In material science, this compound is utilized as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. These polymers have applications in coatings and composites where durability and resistance to environmental factors are critical .

Nanotechnology
Furthermore, the compound has been integrated into nanoparticle formulations aimed at improving drug delivery systems. Its ability to enhance solubility and stability of drugs makes it a valuable component in developing advanced nanocarriers for targeted therapy .

Field Application Benefit Reference
Polymer ChemistryCoatings & CompositesEnhanced durability
NanotechnologyDrug Delivery SystemsImproved solubility

Case Study 1: Anticancer Research

A detailed study assessed the efficacy of various derivatives of this compound against multiple cancer cell lines. Results indicated a significant reduction in cell viability correlated with increased concentrations of the compound, highlighting its potential as a lead compound for further drug development.

Case Study 2: Pesticidal Efficacy

Field trials were conducted to evaluate the effectiveness of a new pesticide formulation containing this compound against aphids in soybean crops. The formulation resulted in a 70% reduction in pest populations compared to untreated controls.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine largely depends on its application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The exact pathways and molecular targets can vary, but the compound’s ability to form stable complexes with metal ions is often a key factor in its activity .

Comparison with Similar Compounds

Structural Analogues in Coordination Chemistry

Pyrazolyl-pyridine derivatives are widely employed as ligands in transition metal complexes. Key comparisons include:

Compound Name Structural Features Coordination Behavior Reference
3-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine Single pyrazolyl group at pyridine-3 position Likely monodentate or bridging ligand via pyrazole N or pyridine N
2,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)pyridine Two pyrazolyl groups at pyridine-2,6 positions Tetranuclear Cu(I) complexes with bridging iodine; tetrahedral geometry at Cu centers
2-(Chloromethyl)-6-((3,5-dimethylpyrazol-1-yl)methyl)pyridine (L1) Chloromethyl and pyrazolylmethyl substituents on pyridine Bidentate ligand for late transition metals (e.g., Pd, Pt)
[Cr(Mebipzp)₂]³⁺ (Mebipzp = 2,6-bis((3,5-dimethylpyrazol-1-yl)methyl)pyridine) Bis-pyrazolylmethyl arms on pyridine Octahedral Cr(III) complexes with tunable photophysical properties

Key Differences :

  • The number and position of pyrazolyl groups dictate coordination modes. For example, 2,6-bis(3,5-dimethylpyrazol-1-yl)pyridine forms tetranuclear Cu(I) complexes via N-donor sites , while simpler analogs like 3-(3,5-dimethylpyrazol-1-yl)pyridine may act as monodentate ligands.
  • Substituents such as chloromethyl (in L1) enhance reactivity for cross-coupling or alkylation, enabling diverse metal-binding applications .

Key Differences :

  • The target compound lacks fused rings or additional heteroatoms, limiting its direct application in complex heterocycle synthesis but offering simplicity for modular derivatization.
Electronic and Substituent Effects

Substituents on pyrazolyl-pyridine derivatives significantly alter electronic properties:

  • 3-(Trifluoromethylpyrazol-1-yl)pyridine () features a CF₃ group, enhancing lipophilicity and resistance to metabolic degradation.

Key Differences :

  • The methyl groups in 3-(3,5-dimethylpyrazol-1-yl)pyridine provide steric bulk without strong electronic effects, favoring applications where moderate electron donation is required.
Coordination Chemistry and Materials Science
  • Cu(I) Complexes : The tetranuclear complex [Cu₄I₄(C₁₅H₁₇N₅)₂] () demonstrates how bis-pyrazolyl ligands stabilize polynuclear structures, relevant for luminescent materials or catalysis.
  • Cr(III) Molecular Rubies : Chromium complexes with bis-pyrazolylmethyl ligands exhibit tunable spin–flip rates and emission energies, suggesting applications in optoelectronics .

Biological Activity

3-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

Overview of Biological Activities

The compound exhibits a broad spectrum of biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of pyrazole, including this compound, possess notable antibacterial effects against various strains of bacteria. For instance, compounds derived from this structure demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .
  • Anti-inflammatory Properties : The pyrazole nucleus is recognized for its anti-inflammatory effects. Research indicates that certain derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential use in treating inflammatory diseases .
  • Analgesic and Antipyretic Effects : Some studies have highlighted the analgesic properties of pyrazole derivatives. For example, specific compounds showed efficacy in reducing pain comparable to established analgesics .

Synthesis of this compound

The synthesis of this compound typically involves the reaction of pyridine derivatives with hydrazine or its derivatives. This process can be optimized through various methods to enhance yield and purity. For instance:

  • Condensation Reaction : The initial step often involves the condensation of appropriate pyridine derivatives with hydrazine hydrate.
  • Cyclization : Subsequent cyclization reactions lead to the formation of the pyrazole ring.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Case Studies

Several case studies have investigated the biological activity of this compound and its derivatives:

Study 1: Antimicrobial Evaluation

A recent study evaluated a series of pyrazole derivatives for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound demonstrated significant activity against E. coli with an MIC value of 4.73 µmol/ml, indicating its potential as an antibacterial agent .

Study 2: Anti-inflammatory Activity

In another investigation, the anti-inflammatory effects of various pyrazole compounds were assessed using in vivo models. Results indicated that certain derivatives could reduce edema in carrageenan-induced inflammation models significantly .

Research Findings Summary

The following table summarizes key findings related to the biological activities of this compound:

Activity TypeTest Organism/ModelResult (MIC or Inhibition %)Reference
AntibacterialE. coliMIC = 4.73 µmol/ml
S. aureusComparable to ciprofloxacin
Anti-inflammatoryCarrageenan-induced edemaSignificant reduction
AnalgesicPain modelsComparable to indomethacin

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